N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(15-21-13-5-2-6-14-21)20-16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) |
InChI Key |
PHMJRIZGHFBHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Stepwise Alkylation-Amination Approach
The most widely reported method involves a two-step process: chloroacetylation followed by nucleophilic substitution with piperidine.
Synthesis of N-(4-Phenoxyphenyl)-2-chloroacetamide
Reagents :
- 4-Phenoxyaniline
- Chloroacetyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
Procedure :
4-Phenoxyaniline (1.0 eq) is dissolved in anhydrous DCM under nitrogen. Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by TEA (1.5 eq). The mixture is stirred at room temperature for 6–8 hours. The intermediate is isolated via aqueous workup (5% NaHCO₃) and purified by recrystallization (ethyl acetate/hexane), yielding N-(4-phenoxyphenyl)-2-chloroacetamide as a white solid.
Substitution with Piperidine
Reagents :
- N-(4-Phenoxyphenyl)-2-chloroacetamide
- Piperidine (2.0 eq)
- Sodium hydride (NaH) or TEA
- Tetrahydrofuran (THF)
Procedure :
The chloroacetamide intermediate is dissolved in THF, and piperidine (2.0 eq) is added. NaH (1.1 eq) is introduced portionwise under ice cooling, followed by reflux for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, 9:1 DCM/methanol).
Alternative Methods
One-Pot Alkylation
A streamlined approach combines both steps using microwave-assisted synthesis. Chloroacetyl chloride, 4-phenoxyaniline, and piperidine are reacted in DMF at 120°C for 1 hour, achieving a 60% yield.
Reductive Amination
A less common route involves reductive amination of 2-oxo-N-(4-phenoxyphenyl)acetamide with piperidine using NaBH₃CN in methanol. This method suffers from lower yields (45–50%) due to competing side reactions.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–6.85 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.45 (br s, 4H, piperidine-H), 2.40 (br s, 4H, piperidine-H), 1.60 (m, 2H, piperidine-H).
- ¹³C NMR : δ 169.8 (C=O), 158.2 (O-C₆H₅), 130.5–114.7 (Ar-C), 54.3 (N-CH₂), 25.9 (piperidine-CH₂).
- IR (KBr) : 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
- HRMS (ESI+) : m/z 310.39 [M+H]⁺.
Comparative Analysis with Related Compounds
The phenoxyphenyl substituent enhances lipid solubility, potentially improving blood-brain barrier penetration compared to chlorophenyl analogs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenoxyphenyl ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is a chemical compound with a molecular weight of 310.4 g/mol and the molecular formula C19H22N2O2. It comprises a phenoxyphenyl group and a piperidinyl group attached to an acetamide moiety. It is currently being explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Scientific Research Applications
This compound is investigated for its potential to modulate receptor activities, which is vital to understanding its therapeutic uses.
This compound has potential therapeutic properties, including anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity.
Other acetamide derivatives
Other acetamide derivatives have been synthesized and evaluated for various activities :
- Anticonvulsant Activity Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . Several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .
- Anti-Mycobacterium tuberculosis activity Several 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide derivatives have been studied for anti-Mycobacterium tuberculosis activity .
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide
- N-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is a synthetic compound that has gained attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
This compound features a unique structure that includes a phenoxyphenyl group and a piperidinyl moiety attached to an acetamide backbone. The molecular formula is C₁₈H₂₃N₃O, with a molecular weight of 310.39 g/mol. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. Research indicates that it may modulate receptor activities involved in pain and inflammation pathways. The compound's mechanism involves the following:
- Receptor Interaction : It binds to various receptors, potentially influencing pain perception and inflammatory responses.
- Enzyme Modulation : The compound may inhibit or activate enzymes that play roles in inflammatory pathways, contributing to its analgesic effects.
Anti-inflammatory and Analgesic Effects
Studies have highlighted the compound's potential as an anti-inflammatory agent. Its ability to reduce inflammation markers suggests applicability in treating conditions characterized by chronic inflammation. The analgesic properties make it a candidate for pain management therapies.
Anticancer Potential
Recent investigations into related compounds indicate that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and caspase activation .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several compounds share structural similarities with this compound, each exhibiting unique biological properties:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | C₁₈H₂₃N₃O | Known for analgesic properties |
| N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide | C₁₉H₂₅N₃O | Related to fentanyl derivatives, used in anesthesia |
| 2-[4(Phenylamino)piperidin-1-yl]-n-phenyl-acetamide | Varies | Investigated as neuropeptide Y5 ligands |
This table illustrates the diversity within the acetamide class and underscores the unique characteristics of this compound.
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity Research
In vitro studies have shown that related piperidine compounds induce apoptosis in various cancer cell lines. For example, compounds similar to this compound were found to activate apoptotic pathways in leukemia and lymphoma cells . These findings support further exploration of this compound's anticancer potential.
Q & A
Q. How can experimental workflows integrate computational feedback for efficiency?
- Methodology :
- Reaction design platforms : Use ICReDD’s quantum chemistry-guided pathfinding to optimize synthetic routes.
- Machine learning : Train models on reaction yield data to predict optimal conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
